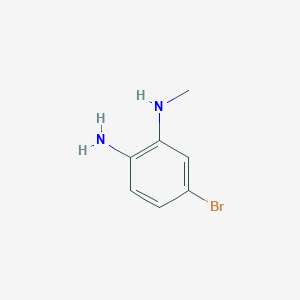

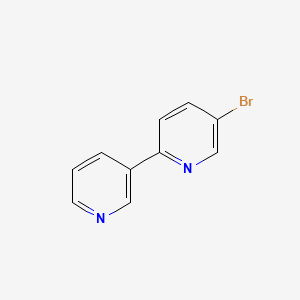

5-Bromo-2,3'-bipyridine

Descripción general

Descripción

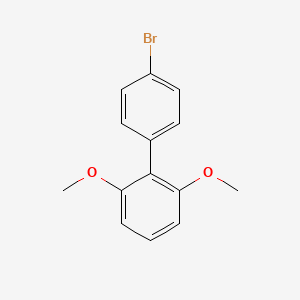

5-Bromo-2,3’-bipyridine is a chemical compound with the molecular formula C10H7BrN2 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, which are useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling reactions, can be efficiently conducted on a multigram scale . The synthesis involves several unusual steps that require care, including absorbing bromine onto a solid intermediate in a mortar and pestle and subsequent heating in a steel bomb reaction vessel .Molecular Structure Analysis

The molecular weight of 5-Bromo-2,3’-bipyridine is 235.08 . The InChI code is 1S/C10H7BrN2/c11-8-4-5-10 (13-7-8)9-3-1-2-6-12-9/h1-7H .Chemical Reactions Analysis

5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine are useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling reactions . Stille couplings were found to be more effective than other common metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Negishi reactions, for functionalizing 5,5′-dibromo-2,2′-bipyridine .Physical And Chemical Properties Analysis

5-Bromo-2,3’-bipyridine is a solid substance at room temperature .Aplicaciones Científicas De Investigación

Organic Chemistry

- Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

- Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .

- Because bipyridine compounds strongly coordinate with metal centers, a decrease in catalytic activity and yield is often observed in the reaction system .

Materials Science

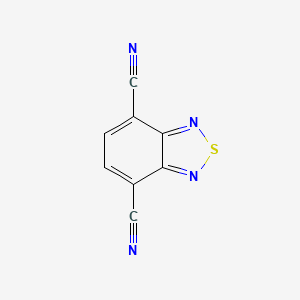

- The 5,5′-disubstituted-2,2′-bipyridine motif has excellent coordination properties and is a versatile building block for the synthesis of functional materials (including biodiagnostics, photovoltaics and organic light-emitting diodes) and complex molecular topologies (including catenanes and trefoil and pentafoil knots) .

- The synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling reactions, can be efficiently conducted on a multigram scale from inexpensive starting materials .

- The selective stepwise functionalization of 5,5′-dibromo-2,2′-bipyridine by consecutive Stille couplings is therefore illustrated and documented in detail .

Surface Recognition and Cross-linking of Proteins

- 5-amido-2,2’-bipyridines have been used for the surface recognition and cross-linking of proteins .

- The coordination of transition metals by ligands incorporating this chelating unit can be used to form cyclic helicates and knotted structures that show tremendous anion-binding properties .

Electrochemical Properties

- With regard to 4,4’-bipyridines, the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties .

Synthesis of Complex Ligands

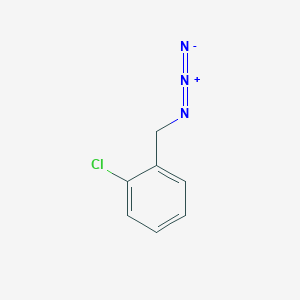

- 5-Bromo-2-iodopyridine may be used in the synthesis of 5-bromopyridyl-2-magnesium chloride via reaction with isopropylmagnesium chloride solution .

- It can also be used to produce 5-bromo-2-pyridylzinc iodide via treatment with active zinc in tetrahydrofuran .

Preparation of Bipyridines

Safety And Hazards

The safety information for 5-Bromo-2,3’-bipyridine includes the following hazard statements: H302-H312-H332 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Direcciones Futuras

While specific future directions for 5-Bromo-2,3’-bipyridine are not mentioned in the search results, it’s known that 2,2′-bipyridine units that incorporate functionality at the 5/5′-positions suitable for extending the ligand by conventional methods in organic synthesis are not commercially available, indicating a requirement for a scalable and inexpensive synthetic route to the versatile building block 5,5′-dibromo-2,2′-bipyridine .

Propiedades

IUPAC Name |

5-bromo-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJRIAPZWHYPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464417 | |

| Record name | 5-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3'-bipyridine | |

CAS RN |

774-53-8 | |

| Record name | 5-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

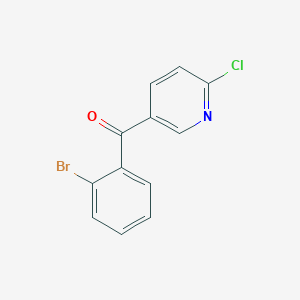

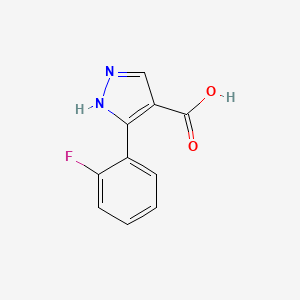

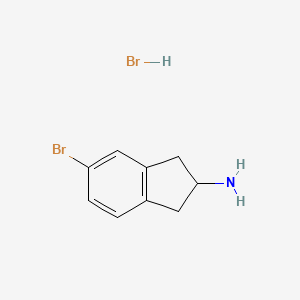

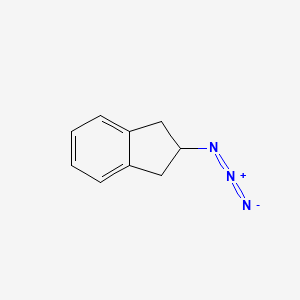

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.